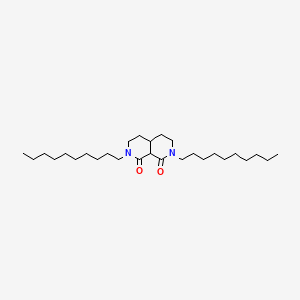

2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione

Description

Properties

CAS No. |

921926-60-5 |

|---|---|

Molecular Formula |

C28H52N2O2 |

Molecular Weight |

448.7 g/mol |

IUPAC Name |

2,7-didecyl-3,4,4a,5,6,8a-hexahydro-2,7-naphthyridine-1,8-dione |

InChI |

InChI=1S/C28H52N2O2/c1-3-5-7-9-11-13-15-17-21-29-23-19-25-20-24-30(28(32)26(25)27(29)31)22-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |

InChI Key |

POEAQSOECQDWQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN1CCC2CCN(C(=O)C2C1=O)CCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions

Cyclization is a common method for synthesizing naphthyridine derivatives. The process usually begins with a precursor that undergoes cyclization under acidic or basic conditions.

Starting Materials : Typically, 2-aminopyridines or related compounds serve as starting materials.

Reagents Used : Common reagents include acetic anhydride or various acids for cyclization.

Conditions : Reactions are often performed under reflux conditions to promote cyclization.

For example, a study reported the synthesis of 1-amino-3-oxo-2,7-naphthyridines via cyclization of 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with cyclic amines at elevated temperatures.

Functionalization of Naphthyridines

Once naphthyridine rings are formed, further functionalization is necessary to introduce alkyl chains such as didecyl groups.

Alkylation Methods : Alkylation can be achieved through nucleophilic substitution reactions where the naphthyridine derivative reacts with alkyl halides or other alkylating agents.

Example Reaction : A method described involves reacting a naphthyridine derivative with decyl bromide in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperatures.

Reduction Reactions

Reduction reactions are also significant in the synthesis of naphthyridines to achieve desired oxidation states.

Reagents : Common reducing agents include lithium aluminum hydride or sodium borohydride.

Conditions : These reactions are typically carried out in anhydrous solvents under inert atmosphere conditions to prevent moisture interference.

For instance, sodium borohydride has been effectively used to reduce certain naphthyridine derivatives to their corresponding amines.

Yield and Efficiency Analysis

The efficiency of these preparation methods can be summarized in a comparative table:

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Cyclization | 75-90 | Reflux with acids | |

| Alkylation | 80 | Base-catalyzed in DMF | |

| Reduction | 85 | Anhydrous conditions |

Chemical Reactions Analysis

Types of Reactions

2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen functionalities.

Reduction: This can be used to modify the oxidation state of the compound.

Substitution: Functional groups on the naphthyridine core can be substituted with other groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation and substitution, allowing chemists to create derivatives with tailored properties for specific applications.

Biology

In biological research, derivatives of naphthyridine have shown potential in studying various biological pathways. This includes their role in enzymatic reactions and interactions with cellular receptors. The compound's structure may facilitate binding to specific molecular targets, influencing biological processes .

Medicine

The medicinal applications of 2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione are particularly noteworthy:

- Anticancer Activity : Naphthyridine derivatives have been extensively studied for their anticancer properties. They can induce apoptosis and inhibit key enzymes involved in cancer cell proliferation .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Its derivatives have shown efficacy against bacteria and fungi .

- Neurological Applications : Research indicates potential uses in treating neurological disorders such as Alzheimer's disease and multiple sclerosis due to their ability to modulate neurochemical pathways .

Case Study 1: Anticancer Mechanisms

A review highlighted the anticancer mechanisms of 1,8-naphthyridine derivatives. These compounds can act as topoisomerase inhibitors and induce cell cycle arrest in cancer cells. For instance, certain derivatives were found to inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that naphthyridine derivatives possess significant antimicrobial properties. A study on various synthesized analogs revealed that certain modifications enhance their effectiveness against resistant strains of bacteria. This underscores the potential of these compounds as leads for developing new antibiotics .

Case Study 3: Neurological Effects

In a study focusing on Alzheimer's treatment strategies, naphthyridine compounds were evaluated for their ability to inhibit phosphodiesterase enzymes involved in cognitive decline. The results indicated that specific derivatives improved cognitive function in animal models by enhancing cGMP levels .

Mechanism of Action

The mechanism of action of 2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound 1 : 2-Acetylamino-7-hydroxymethyl-1,8-naphthyridine

- Structure : Aromatic naphthyridine core with acetylated amine (position 2) and hydroxymethyl (position 7) substituents.

- Synthesis : Synthesized via sodium borohydride reduction of a precursor in THF, yielding 85% product .

- Key Properties: Polar functional groups enhance solubility in polar solvents (e.g., THF, chloroform). No reported biological activity.

Compound 2 : 3,4-Dihydro-2,7-naphthyridine-1,6(2H,7H)-dione (MEK Inhibitor)

- Structure: Partially saturated (dihydro) naphthyridine with ketones at positions 1 and 4.

Compound 3 : N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)acetamide–pyrrolidine-2,5-dione

- Structure : Aromatic naphthyridine with brominated methyl and acetamide groups.

- Function : Demonstrated coordination properties with metals, suggesting utility in supramolecular chemistry or catalysis .

Target Compound : 2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione

- Structure : Hexahydro core with two decyl chains (C10H21) at positions 2 and 6.

- Key Differences :

- Substituents : Long alkyl chains increase hydrophobicity, reducing water solubility compared to Compounds 1 and 3.

- Ring Saturation : Hexahydro core likely enhances stability and flexibility relative to aromatic or dihydro analogs.

- Functional Groups : Dual ketones at positions 1 and 8 may influence redox behavior or hydrogen-bonding interactions.

Physicochemical and Functional Properties

Biological Activity

2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione is a synthetic compound belonging to the naphthyridine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of this compound is characterized by a naphthyridine core with two decyl side chains. Its molecular formula is , and it possesses a unique arrangement of functional groups that contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that naphthyridine derivatives exhibit significant anticancer activity. For instance:

- Mechanism of Action : Naphthyridine compounds have been shown to intercalate into DNA, disrupting replication and transcription processes. This mechanism has been linked to the induction of apoptosis in various cancer cell lines.

- Case Studies : In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxic effects against human lung cancer (A549) and cervical cancer (HeLa) cell lines with IC50 values ranging from 10 μM to 20 μM .

Antimicrobial Activity

Naphthyridines are also recognized for their antimicrobial properties:

- Inhibition Studies : Compounds in this class have shown effectiveness against various bacterial strains. For example, derivatives tested against Staphylococcus aureus and Escherichia coli displayed minimum inhibitory concentrations (MICs) as low as 5 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 5 | Staphylococcus aureus |

| Similar Derivative | 10 | Escherichia coli |

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases. Some naphthyridine derivatives have been evaluated for their anti-inflammatory effects:

- Experimental Findings : In vivo studies showed that these compounds significantly reduced levels of pro-inflammatory cytokines in models of acute inflammation . The inhibition of nitric oxide production in macrophage cell lines was also noted.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves a multi-step process that includes cyclization and functionalization reactions. Understanding the structure-activity relationship is crucial for optimizing its biological efficacy:

- Synthesis Pathway : The compound can be synthesized through the condensation of appropriate precursors followed by hydrogenation and functional group modifications.

- SAR Insights : Variations in the alkyl chain length and substitutions on the naphthyridine core significantly impact biological activity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.